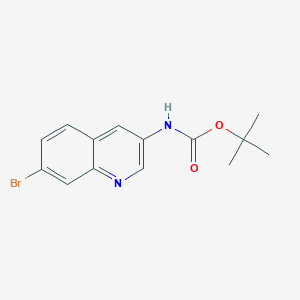

Tert-butyl 7-bromoquinolin-3-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(7-bromoquinolin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-9-4-5-10(15)7-12(9)16-8-11/h4-8H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWVEPHQDAKJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C2C=C(C=CC2=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167579 | |

| Record name | Carbamic acid, N-(7-bromo-3-quinolinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447607-37-5 | |

| Record name | Carbamic acid, N-(7-bromo-3-quinolinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(7-bromo-3-quinolinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 7-bromoquinolin-3-ylcarbamate

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to Tert-butyl 7-bromoquinolin-3-ylcarbamate, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details a strategic two-step synthesis, commencing with the preparation of the crucial precursor, 7-bromoquinolin-3-amine, followed by its efficient protection with a tert-butoxycarbonyl (Boc) group. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to ensure reproducibility and a thorough understanding of the synthetic process. All methodologies are supported by authoritative references, and key transformations are visualized through detailed diagrams.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates. Its versatile biological activities, including antimalarial, anticancer, and anti-inflammatory properties, have driven extensive research into the synthesis of novel quinoline derivatives. The introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and pharmacological profile.

This compound is a valuable building block in this endeavor. The bromine atom at the 7-position serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the exploration of a wide chemical space. The Boc-protected amine at the 3-position provides a stable, yet readily cleavable, functional group essential for multi-step synthetic campaigns. This guide presents a reliable and well-documented pathway for the synthesis of this important intermediate.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward disconnection at the carbamate linkage. This leads to the key precursor, 7-bromoquinolin-3-amine (II), and the Boc-protecting group source, di-tert-butyl dicarbonate (Boc)₂O.

The synthesis of 7-bromoquinolin-3-amine (II) can be envisioned through the reduction of a corresponding nitro-intermediate, 7-bromo-3-nitroquinoline (III). This nitro-bromoquinoline can, in turn, be synthesized through a classical Skraup synthesis or a related cyclization reaction, followed by regioselective bromination. This strategic approach is outlined below:

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: 7-Bromoquinolin-3-amine

The synthesis of 7-bromoquinolin-3-amine is a critical first stage. A reliable method involves the preparation of 7-bromo-3-nitroquinoline followed by a chemoselective reduction of the nitro group.

Step 1: Synthesis of 7-Bromo-3-nitroquinoline

The synthesis of 7-bromo-3-nitroquinoline can be achieved through a multi-step process starting from a suitable aniline derivative. A common approach involves the Skraup-Doebner-von Miller reaction or a related quinoline synthesis to form the core ring structure, followed by regioselective bromination and nitration, or vice versa. For the purpose of this guide, we will consider a plausible route starting from a commercially available brominated aniline.

Reaction Scheme:

Caption: Synthesis of 7-Bromo-3-nitroquinoline.

Experimental Protocol:

-

Synthesis of 7-Bromoquinoline: In a well-ventilated fume hood, a mixture of 3-bromoaniline, glycerol, and a catalytic amount of ferrous sulfate is heated in the presence of concentrated sulfuric acid. The reaction is exothermic and requires careful temperature control. Upon completion, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 7-bromoquinoline. Purification is typically achieved by steam distillation or column chromatography.

-

Nitration of 7-Bromoquinoline: 7-Bromoquinoline is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is then poured onto crushed ice, and the precipitated 7-bromo-3-nitroquinoline is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Step 2: Reduction of 7-Bromo-3-nitroquinoline to 7-Bromoquinolin-3-amine

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, with the choice often depending on the presence of other functional groups. For this substrate, a catalytic hydrogenation or a metal-acid reduction are suitable options. A metal-acid reduction using tin(II) chloride is a reliable and commonly used method that is chemoselective for the nitro group in the presence of the aryl bromide.[1]

Reaction Scheme:

Caption: Reduction of 7-Bromo-3-nitroquinoline.

Experimental Protocol:

-

To a solution of 7-bromo-3-nitroquinoline in ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Carefully basify the mixture with a concentrated aqueous solution of sodium hydroxide until a pH of >10 is reached to precipitate the tin salts.

-

Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 7-bromoquinolin-3-amine.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of this compound

The final step in the synthesis is the protection of the amino group of 7-bromoquinolin-3-amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction.[2][3][4]

Reaction Scheme:

Caption: Boc protection of 7-Bromoquinolin-3-amine.

Experimental Protocol:

-

Dissolve 7-bromoquinolin-3-amine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

-

Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution. Typically, 1.1 to 1.5 equivalents of the base are used.

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise or as a solution in the same solvent. Use a slight excess (1.1 to 1.2 equivalents) of (Boc)₂O.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within a few hours.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.[5][6]

Data Summary and Characterization

The successful synthesis of the target compound and its precursor should be confirmed by standard analytical techniques.

Table 1: Summary of Key Compounds and Expected Analytical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (indicative signals) |

| 7-Bromo-3-nitroquinoline | C₉H₅BrN₂O₂ | 253.05 | Aromatic protons in the quinoline ring system, with characteristic downfield shifts for protons adjacent to the nitro group. |

| 7-Bromoquinolin-3-amine | C₉H₇BrN₂ | 223.07 | Aromatic protons of the quinoline core and a broad singlet for the -NH₂ protons. |

| This compound | C₁₄H₁₅BrN₂O₂ | 323.19 | Aromatic protons, a singlet for the carbamate N-H proton, and a characteristic singlet at ~1.5 ppm for the nine protons of the tert-butyl group. |

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The described two-stage process, involving the synthesis of 7-bromoquinolin-3-amine followed by Boc protection, provides a practical and scalable method for obtaining this valuable intermediate. The detailed experimental protocols, supported by scientific rationale and references, are designed to enable researchers to successfully replicate this synthesis in their laboratories. The strategic importance of this compound as a building block for the development of novel quinoline-based therapeutics underscores the value of this robust synthetic methodology.

References

- Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 30(9), 2075.

-

ResearchGate. (2025). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Retrieved from [Link]

- Ghosh, A., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(4), 957-962.

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

ChemTalk. (2023). Understanding the Synthesis and Applications of 7-Bromoisoquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

ResearchGate. (2025). 7-Bromoquinolin-8-ol. Retrieved from [Link]

- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

-

Hindawi. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

Sources

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 7-Bromoquinolin-3-amine

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The strategic introduction of functional groups, such as an amino group at the 3-position and a bromine atom at the 7-position, yields 7-bromoquinolin-3-amine, a highly valuable building block for drug discovery. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, while the 3-amino group is pivotal for modulating the pharmacological profile. This guide provides an in-depth analysis of the most reliable and field-proven synthetic methodology for preparing 7-bromoquinolin-3-amine, focusing on the reduction of a 7-bromo-3-nitroquinoline intermediate. We will explore the causality behind experimental choices, provide detailed step-by-step protocols, and discuss alternative strategies, offering researchers a comprehensive resource for the synthesis and application of this key intermediate.

Strategic Importance and Synthetic Overview

The development of novel therapeutics often relies on the efficient construction of complex molecular architectures. 7-Bromoquinolin-3-amine represents a strategic intermediate, providing a direct pathway to libraries of compounds for screening. The 7-position can be functionalized via Suzuki, Ullmann, or Negishi coupling reactions to introduce aryl, alkyl, or ether linkages, systematically varying steric and electronic properties.[3] The 3-amino group, meanwhile, is a common feature in kinase inhibitors and other targeted therapies.

The most logical and robust approach to synthesizing this target molecule is a two-step sequence starting from the commercially available 7-bromoquinoline. This pathway involves an initial electrophilic nitration to install the precursor to the amine, followed by a chemoselective reduction.

Caption: Step-by-step workflow for the reduction of 7-bromo-3-nitroquinoline.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 3.1: Synthesis of 7-Bromo-3-nitroquinoline

-

Materials:

-

7-Bromoquinoline (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice, Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

In a thick-walled round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL per 1 g of starting material) to 0 °C in an ice-salt bath.

-

Slowly add 7-bromoquinoline (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once addition is complete, continue stirring at 0 °C for 15 minutes to ensure complete dissolution.

-

Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

-

Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

A precipitate will form. Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol to yield 7-bromo-3-nitroquinoline as a pale yellow solid.

-

Protocol 3.2: Synthesis of 7-Bromoquinolin-3-amine

-

Materials:

-

7-Bromo-3-nitroquinoline (1.0 eq)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Celite

-

-

Procedure:

-

Suspend 7-bromo-3-nitroquinoline (1.0 eq) in ethanol (15 mL per 1 g) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

In a separate beaker, dissolve stannous chloride dihydrate (3.5 eq) in a minimal amount of concentrated HCl and add it to the suspension.

-

Heat the reaction mixture to reflux (approx. 80 °C). The suspension should gradually become a clear solution.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with water and cool in an ice bath. Carefully basify the mixture by the slow addition of 5 M NaOH solution until the pH is >10. A precipitate of tin salts will form.

-

Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to afford 7-bromoquinolin-3-amine as a solid.

-

Product Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol [4] |

| Appearance | Off-white to light brown solid |

| CAS Number | 1266322-58-0 |

| Purity (Typical) | >98% |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H-2 and H-4) will be the most deshielded. The presence of the amino group will cause a significant upfield shift for adjacent protons compared to the nitro precursor.

-

¹³C NMR: The carbon spectrum will show 9 distinct signals for the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Safety and Handling

-

7-Bromoquinoline: Acutely toxic and an irritant. Handle with gloves and eye protection in a well-ventilated fume hood.

-

Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Can cause severe burns. Use extreme caution, wear acid-resistant gloves, a lab coat, and a face shield. Perform additions slowly and with efficient cooling.

-

Stannous Chloride (SnCl₂): Harmful if swallowed and causes skin irritation. [4]* Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): Corrosive. Handle with appropriate personal protective equipment (PPE). The neutralization step is exothermic and should be performed with cooling.

Conclusion

The synthesis of 7-bromoquinolin-3-amine is most reliably achieved through a two-step sequence involving the nitration of 7-bromoquinoline followed by the chemoselective reduction of the resulting 7-bromo-3-nitroquinoline intermediate. The use of stannous chloride for the reduction step is highly recommended for its mildness and selectivity, which preserves the synthetically valuable carbon-bromine bond. This guide provides the necessary theoretical background and practical protocols to empower researchers in medicinal chemistry and drug development to confidently produce this key building block for the creation of novel and diverse molecular entities.

References

-

National Institutes of Health (NIH). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. Available from: [Link]

-

ACS Publications. Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs | Journal of Medicinal Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

National Institutes of Health (NIH). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

-

PubChem. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757. Available from: [Link]

-

National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

ScienceDirect. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Available from: [Link]

-

YouTube. Sandmeyer Reaction. Available from: [Link]

- Google Patents. CN112375037A - Synthetic method of 3-amino-5-bromoquinoline.

-

ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. Available from: [Link]

-

ACS Publications. The Sandmeyer Reaction. | Chemical Reviews. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]

- 3. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Boc Protection of 7-Bromoquinolin-3-amine

Abstract

This technical guide provides a comprehensive protocol for the tert-butoxycarbonyl (Boc) protection of 7-bromoquinolin-3-amine, yielding tert-butyl (7-bromoquinolin-3-yl)carbamate. This transformation is a critical step in the multi-step synthesis of complex molecules in medicinal chemistry and drug development, where the modulation of the amine's reactivity is paramount. This document delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and offers expert insights into process optimization, purification, and characterization. The guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for this specific amine protection.

Introduction: The Strategic Imperative of Amine Protection

In the intricate landscape of organic synthesis, particularly in the construction of pharmacologically active agents, the selective masking and unmasking of functional groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, prized for its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions.[1]

The substrate of interest, 7-bromoquinolin-3-amine, presents a unique set of challenges. The quinoline core, being electron-deficient, decreases the nucleophilicity of the 3-amino group, making it less reactive than a simple aniline. This guide provides a meticulously developed protocol to address this challenge, ensuring high-yielding and clean conversion to the desired Boc-protected product.

Mechanistic Rationale: Activating the Unreactive

The Boc protection of an amine proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[2] For less nucleophilic amines, such as 7-bromoquinolin-3-amine, direct reaction with (Boc)₂O can be sluggish. To drive the reaction to completion efficiently, the use of a base and a nucleophilic catalyst is often essential.

The Role of Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP):

-

Triethylamine (TEA): This hindered tertiary amine acts as a Brønsted base, serving to neutralize the proton liberated from the amine upon acylation. This prevents the protonation of the starting amine, which would render it non-nucleophilic.[2]

-

4-Dimethylaminopyridine (DMAP): DMAP functions as a highly effective nucleophilic catalyst.[3] It reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is significantly more electrophilic than (Boc)₂O itself, rendering it susceptible to attack by the weakly nucleophilic 7-bromoquinolin-3-amine. The catalyst is then regenerated in the process.[3]

The synergistic action of TEA and DMAP provides a powerful means to achieve efficient Boc protection of electron-deficient aromatic amines.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure successful execution.

Reagent and Solvent Specifications

For optimal results, the use of high-purity reagents and anhydrous solvents is strongly recommended.

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role | Key Considerations |

| 7-Bromoquinolin-3-amine | C₉H₇BrN₂ | 223.07 | Starting Material | Ensure purity; may require purification if discolored. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Protecting Group Source | Reagent is a low-melting solid; handle with care. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | Use freshly distilled from CaH₂. |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst | Highly effective but can promote side reactions if used in excess. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Use anhydrous grade. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction/Chromatography | Reagent grade. |

| Hexanes | C₆H₁₄ | 86.18 | Chromatography | Reagent grade. |

Detailed Experimental Procedure

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 7-bromoquinolin-3-amine (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

To the stirred solution, add triethylamine (TEA) (1.5 eq).

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Finally, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product, tert-butyl (7-bromoquinolin-3-yl)carbamate, will have a higher Rf value than the starting amine. The reaction is typically complete within 2-4 hours.

Work-up and Isolation:

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of DCM) and brine (1 x volume of DCM).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

Purification

The crude tert-butyl (7-bromoquinolin-3-yl)carbamate is typically a solid and can be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) is generally effective.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white to off-white solid.

Characterization of tert-Butyl (7-bromoquinolin-3-yl)carbamate

Thorough characterization is essential to confirm the identity and purity of the final product.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | * δ ~8.8-9.0 ppm (s, 1H): Quinoline H2 proton. * δ ~8.0-8.2 ppm (d, 1H): Quinoline H4 proton. * δ ~7.6-7.8 ppm (m, 2H): Aromatic protons on the quinoline ring. * δ ~7.0-7.2 ppm (br s, 1H): N-H proton of the carbamate. * δ ~1.5 ppm (s, 9H): tert-butyl protons. |

| ¹³C NMR (101 MHz, CDCl₃) | * δ ~152-154 ppm: Carbonyl carbon of the Boc group. * δ ~145-150 ppm: Quaternary carbons of the quinoline ring. * δ ~120-140 ppm: Aromatic CH carbons of the quinoline ring. * δ ~81-83 ppm: Quaternary carbon of the tert-butyl group. * δ ~28 ppm: Methyl carbons of the tert-butyl group. |

| Mass Spectrometry (ESI+) | * m/z: [M+H]⁺ calculated for C₁₄H₁₅BrN₂O₂: 323.04. [M+Na]⁺ calculated for C₁₄H₁₅BrN₂O₂Na: 345.02. |

| Melting Point | Expected to be a sharp melting solid. |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | * Insufficient reaction time. * Low reactivity of the amine. * Degraded (Boc)₂O. | * Allow the reaction to stir for a longer period (up to 24 hours). * Slightly warm the reaction mixture to 30-40 °C.[1] * Use a fresh bottle of (Boc)₂O. |

| Formation of Di-Boc Product | * Excessive (Boc)₂O. * Prolonged reaction at elevated temperatures. | * Use the stoichiometric amount of (Boc)₂O as recommended. * Maintain the reaction at room temperature. |

| Difficult Purification | * Streaking on TLC plate. * Co-elution of impurities. | * Ensure the crude material is fully dry before loading onto the column. * Adjust the polarity of the eluent system for better separation. A small percentage of a more polar solvent like methanol in DCM can sometimes be effective for highly polar compounds. |

Visualization of the Experimental Workflow

Caption: Experimental workflow for the Boc protection of 7-bromoquinolin-3-amine.

Conclusion

The protocol detailed herein provides a robust and reproducible method for the Boc protection of 7-bromoquinolin-3-amine. By understanding the mechanistic principles and adhering to the procedural details, researchers can confidently execute this important transformation, paving the way for the synthesis of more complex and potentially life-saving molecules. The provided insights into troubleshooting and characterization further equip the scientist with the necessary tools for success.

References

-

Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1416438-99-7,tert-butyl 7-broMoquinolin-4-ylcarbaMate. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

-

American Elements. (n.d.). tert-Butyl (7-bromoisoquinolin-3-yl)carbamate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Characterization of Mammalian N-degrons and Development of Heterovalent Inhibitors of the N-end Rule Pathway. Retrieved from [Link]

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]

-

Supporting Information. (n.d.). 1 - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

Sources

An In-depth Technical Guide to Tert-butyl 7-bromoquinolin-3-ylcarbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Functionalization of the quinoline core is a key strategy for modulating the pharmacological profile of these molecules. Tert-butyl 7-bromoquinolin-3-ylcarbamate is a key intermediate, poised for diversification and development into novel therapeutic agents. The bromine atom at the 7-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond-forming reactions, while the Boc-protected amine at the 3-position allows for controlled synthetic manipulations. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important building block.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₁₄H₁₅BrN₂O₂ and a molecular weight of 323.19 g/mol . The structure features a quinoline ring system substituted with a bromine atom at the C7 position and a tert-butoxycarbonyl (Boc) protected amine at the C3 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅BrN₂O₂ | Calculated |

| Molecular Weight | 323.19 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy |

| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF) | Analogy |

| Melting Point | Not reported | N/A |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the 7-bromoquinoline core, followed by the introduction of the amino group at the 3-position, and finally, protection of the amine with a tert-butoxycarbonyl (Boc) group.

Part 1: Synthesis of the Precursor, 7-bromoquinolin-3-amine

A robust method for the synthesis of the key precursor, 7-bromoquinolin-3-amine, involves the initial preparation of 7-bromo-4-chloroquinoline.

Step 1: Synthesis of 7-bromo-4-chloroquinoline

A common route to 7-bromo-4-chloroquinoline starts from 3-bromoaniline.[4]

Experimental Protocol: Synthesis of 7-bromo-4-chloroquinoline [4]

-

Enamine Formation: A mixture of 3-bromoaniline, Meldrum's acid, and trimethyl orthoformate is heated to reflux.

-

Cyclization: The resulting enamine is subjected to high-temperature cyclization, often in a high-boiling solvent like diphenyl ether, to yield a mixture of 5- and 7-bromo-4-hydroxyquinoline.

-

Chlorination and Separation: The mixture of hydroxyquinolines is chlorinated using phosphorus oxychloride (POCl₃) in a solvent such as toluene. The resulting 5- and 7-bromo-4-chloroquinoline isomers can then be separated by column chromatography.

Step 2: Amination of 7-bromo-4-chloroquinoline

With 7-bromo-4-chloroquinoline in hand, the next step is the introduction of the amino group at the 3-position. This is typically achieved via a nucleophilic aromatic substitution or a palladium-catalyzed amination reaction. A direct amination at the 3-position of a 4-chloroquinoline can be challenging. A more common strategy involves the reduction of a corresponding nitro group or the use of a Buchwald-Hartwig amination on a 3-bromoquinoline derivative.

A plausible route to 7-bromoquinolin-3-amine would involve the initial synthesis of 3-amino-7-bromoquinoline from a suitable precursor.

Part 2: Boc Protection of 7-bromoquinolin-3-amine

The final step is the protection of the amino group of 7-bromoquinolin-3-amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.[5][6]

Experimental Protocol: Boc Protection of 7-bromoquinolin-3-amine

-

Reaction Setup: To a solution of 7-bromoquinolin-3-amine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | s | - |

| H-4 | 8.2 - 8.4 | s | - |

| H-5 | 7.9 - 8.1 | d | ~8.5 |

| H-6 | 7.6 - 7.8 | dd | ~8.5, ~2.0 |

| H-8 | 8.1 - 8.3 | d | ~2.0 |

| NH | 7.0 - 7.5 | br s | - |

| -C(CH₃)₃ | 1.5 - 1.6 | s | - |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 152 - 154 |

| C-2 | 148 - 150 |

| C-3 | 135 - 137 |

| C-4 | 128 - 130 |

| C-4a | 146 - 148 |

| C-5 | 129 - 131 |

| C-6 | 130 - 132 |

| C-7 | 120 - 122 |

| C-8 | 125 - 127 |

| C-8a | 127 - 129 |

| -C (CH₃)₃ | 80 - 82 |

| -C(C H₃)₃ | 28 - 29 |

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1700-1725 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.[10][11]

Mass Spectrometry (MS):

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[12][13] The fragmentation pattern would likely involve the loss of the tert-butyl group, isobutylene, and CO₂ from the carbamate moiety.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the bromo substituent at the 7-position, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds.[13][14] this compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 7-position, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to 7-aminoquinoline derivatives.[7][10] This reaction is crucial for introducing various amine functionalities, which can significantly impact the biological activity and physicochemical properties of the molecule.

Deprotection and Further Functionalization

The Boc protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the free amine at the 3-position.[5] This allows for subsequent functionalization, such as acylation, alkylation, or sulfonylation, to further explore the chemical space around the quinoline scaffold.

Conclusion

This compound is a strategically designed building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. The presence of two distinct and orthogonally reactive functional groups—the bromo substituent and the Boc-protected amine—provides researchers with a powerful platform for the synthesis of novel and diverse libraries of quinoline derivatives. The continued exploration of the chemical space accessible from this versatile intermediate is expected to yield new and improved therapeutic agents.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃).

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- LookChem. (n.d.). Cas 171049-41-5, 7-AMINO-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER.

- ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- ResearchGate. (n.d.). Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound....

- ChemicalBook. (n.d.). N-BOC ANILINE(3422-01-3) IR Spectrum.

- ResearchGate. (n.d.). Aminoquinoline and their derivatives as antimalarial agents.

- Supporting Information. (n.d.).

- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.).

- The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to M

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.

- Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019).

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PubMed Central.

- Bromo pattern in Mass Spectrometry. (2023). YouTube.

- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (n.d.). GSC Biological and Pharmaceutical Sciences.

- Introduction to Spectroscopy V: Mass Spectrometry. (n.d.).

- tert-Butyl 3-aminoindoline-1-carboxyl

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- ChemicalBook. (n.d.). 7-AMINO-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER.

- SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 13C NMR spectrum.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- MSU chemistry. (n.d.). Proton NMR Table.

- ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

- Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline. BenchChem.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- National Institute of Standards and Technology. (n.d.). Bromine - the NIST WebBook.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. ochem.weebly.com [ochem.weebly.com]

- 14. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Tert-butyl 7-bromoquinolin-3-ylcarbamate

Abstract

This technical guide provides an in-depth analysis of the spectral data for Tert-butyl 7-bromoquinolin-3-ylcarbamate, a key intermediate in medicinal chemistry and drug development. Designed for researchers and scientists, this document moves beyond a simple presentation of data, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. We delve into the causality behind experimental choices and spectral features, grounding our analysis in established principles of spectroscopy. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility. By integrating ¹H NMR, ¹³C NMR, IR, and MS data, we present a holistic approach to the structural confirmation of this substituted quinoline derivative, underscoring the synergy between different analytical techniques.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a quinoline core, a functionality prevalent in numerous pharmacologically active agents, particularly antimalarials and antibacterials.[1][2] The molecule is further functionalized with a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. The Boc protecting group is a cornerstone in multi-step organic synthesis, valued for its stability and facile removal under mild acidic conditions.[3]

Accurate structural verification of such intermediates is paramount to the success of a synthetic campaign. Spectroscopic analysis provides the definitive, non-destructive means for this confirmation. This guide will systematically dissect the characteristic spectral signatures of this compound, providing a robust framework for its identification and quality assessment.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum is defined by three distinct regions: the highly shielded aliphatic region containing the Boc group protons, the deshielded aromatic region of the quinoline ring, and the carbamate N-H proton. The large singlet for the tert-butyl group is a definitive marker for successful Boc protection, appearing far upfield due to the shielding effect of the electron-donating alkyl groups.[3] The quinoline protons are shifted downfield due to the anisotropic effect of the aromatic ring currents.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is superior for observing exchangeable protons like the N-H of the carbamate.

-

Instrument Calibration: Ensure the NMR spectrometer (e.g., 400 MHz) is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity, indicated by a sharp solvent peak.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, centered around 6 ppm, is appropriate. A 90° pulse angle and a relaxation delay of 2-5 seconds are recommended to ensure proper signal integration.

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). The resulting spectrum must be accurately phased and baseline corrected. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.80 | Singlet | 1H | NH -CO | Carbamate proton, often broad. Its chemical shift is highly dependent on concentration and solvent. |

| ~9.10 | Doublet (d, J ≈ 2.5 Hz) | 1H | H-2 | Deshielded by adjacent ring nitrogen and its position relative to the carbamate. |

| ~8.75 | Doublet (d, J ≈ 2.5 Hz) | 1H | H-4 | Deshielded by ring nitrogen and adjacent to the bulky carbamate group. |

| ~8.20 | Doublet (d, J ≈ 2.0 Hz) | 1H | H-8 | Deshielded due to its peri-position relative to the ring nitrogen. |

| ~7.95 | Doublet (d, J ≈ 9.0 Hz) | 1H | H-5 | Ortho-coupled to H-6. |

| ~7.60 | Doublet of Doublets (dd, J ≈ 9.0, 2.0 Hz) | 1H | H-6 | Coupled to both H-5 and H-8. |

| 1.50 | Singlet | 9H | -C(CH₃ )₃ | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[3][4][5] |

¹³C NMR Spectroscopy

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum should display 14 distinct signals, corresponding to each unique carbon atom. The carbons of the quinoline ring appear in the downfield region (110-150 ppm). The carbamate carbonyl carbon is typically found around 153 ppm, while the carbons of the Boc group are highly shielded, with the quaternary carbon appearing around 80 ppm and the methyl carbons near 28 ppm.[6] The carbon directly attached to the bromine (C-7) will have its chemical shift influenced by the heavy atom effect.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., ~100 MHz on a 400 MHz instrument).

-

Data Acquisition: A standard proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. A wider spectral width (~200 ppm) is required. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) are necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to ¹H NMR. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~153.1 | C =O | Carbamate carbonyl carbon.[6] |

| ~148.0 | C-8a | Quinoline bridgehead carbon adjacent to nitrogen. |

| ~144.5 | C-2 | Carbon adjacent to nitrogen in the pyridine ring. |

| ~139.0 | C-4 | Carbon adjacent to nitrogen, deshielded by the carbamate. |

| ~135.5 | C-3 | Carbon attached to the carbamate group. |

| ~131.0 | C-5 | Aromatic carbon. |

| ~129.5 | C-4a | Quinoline bridgehead carbon. |

| ~128.0 | C-6 | Aromatic carbon. |

| ~122.0 | C-7 | Carbon attached to bromine. |

| ~118.5 | C-8 | Aromatic carbon. |

| ~79.5 | -C (CH₃)₃ | Quaternary carbon of the Boc group.[7] |

| ~28.1 | -C(C H₃)₃ | Methyl carbons of the Boc group.[7] |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy excels at identifying functional groups. For this molecule, key absorptions will confirm the presence of the N-H bond, the carbamate C=O, the aromatic C=C and C=N bonds of the quinoline ring, and the C-Br bond. The C=O stretch of the carbamate is a particularly strong and sharp absorption, typically appearing around 1700-1720 cm⁻¹.[8][9] Hydrogen bonding involving the N-H group can cause this peak to broaden or shift.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts atmospheric H₂O and CO₂ signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of transmittance or absorbance.

Predicted IR Data (Solid Phase, ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 | Medium, Sharp | N-H Stretch (Carbamate) |

| ~2980 | Medium | C-H Stretch (Aliphatic, tert-butyl) |

| ~1715 | Strong, Sharp | C=O Stretch (Carbamate)[8][9] |

| ~1610, ~1570 | Medium-Strong | C=C and C=N Ring Stretching (Quinoline)[2][10] |

| ~1250, ~1160 | Strong | C-O Stretch (Carbamate) |

| ~830 | Strong | C-H Out-of-plane Bending (Aromatic) |

| ~600 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation patterns, crucial structural information. For a compound containing one bromine atom, the most telling feature is the isotopic pattern of the molecular ion (M⁺). Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost identical intensity, separated by 2 m/z units.[11][12] This is a definitive confirmation of the presence of a single bromine atom.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples. The sample is volatilized by heating under high vacuum.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[13]

-

Fragmentation: The high energy of EI causes the unstable molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance versus m/z.

Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation | Rationale |

|---|---|---|

| 324/322 | [M]⁺• | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 268/266 | [M - C₄H₈]⁺• | Loss of isobutylene from the tert-butyl group. |

| 224/222 | [M - Boc]⁺ | Loss of the entire Boc group (C₅H₉O₂) radical. |

| 243 | [M - Br]⁺ | Loss of the bromine radical. |

| 128 | [M - Br - Boc]⁺ | Loss of both the bromine and Boc groups, leaving the 3-aminoquinoline radical cation. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, often a very prominent peak in spectra of Boc-protected compounds. |

Figure 2: Predicted ESI-MS fragmentation pathway.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. No single method provides the complete picture, but together, they offer irrefutable proof of structure.

Figure 3: Workflow for integrated structural elucidation.

Trustworthiness through Self-Validation:

-

¹H NMR confirms the presence and ratio of the tert-butyl group and the six distinct aromatic protons of the substituted quinoline ring.

-

¹³C NMR validates the complete carbon framework, showing all 14 expected carbon signals, from the shielded aliphatics to the deshielded aromatics and carbonyl.

-

IR Spectroscopy provides unambiguous evidence for the key functional groups: the carbamate N-H and C=O, and the aromatic system.

-

Mass Spectrometry definitively establishes the molecular weight and, crucially, confirms the presence of a single bromine atom through the characteristic M⁺/M+2 isotopic pattern. The fragmentation pattern further supports the assigned structure, showing logical losses of the Boc group and the bromine atom.

References

-

Chen, J. T. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

-

Baran, J., et al. (2011). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]

-

Bergantini, A., et al. (2021). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. [Link]

-

El-Sayed, Y. S., et al. (2021). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest. [Link]

-

Sokół, A., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]

-

Hisatsune, I. C. (1963). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. RSC Publishing. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. RSC Publishing. [Link]

-

Parveen, S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

Frasco, D. L. (1963). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. Scite. [Link]

-

El-Sayed, Y. S., et al. (2021). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Semantic Scholar. [Link]

-

Orcajo, V. F., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. bioRxiv. [Link]

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

-

Ogoshi, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide, Boc-phenylalanyl-ethylenediamine for its probable use as a drug delivery vehicle. Scholars Research Library. [Link]

-

Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. [Link]

-

Zhang, L., et al. (2018). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

Sources

- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Mechanism of Boc Protection for Aromatic Amines

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful molecular synthesis. Among the arsenal of protective group strategies, the tert-butoxycarbonyl (Boc) group stands out for its robustness and versatility in masking the nucleophilicity of amines.[1][2] This guide provides a comprehensive exploration of the core mechanisms underpinning the Boc protection of aromatic amines, offering field-proven insights into experimental choices, protocol validation, and optimization.

The Fundamental Mechanism: A Nucleophilic Acyl Substitution

The protection of an aromatic amine with a Boc group is fundamentally a nucleophilic acyl substitution reaction.[2] The lone pair of electrons on the nitrogen atom of the aromatic amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[3][4] This initial attack forms a transient tetrahedral intermediate.[3]

The reaction proceeds through the collapse of this intermediate, leading to the expulsion of a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[5] The evolution of CO₂ gas is a key indicator of reaction progression and helps to drive the reaction to completion according to Le Châtelier's principle.[5] It is crucial, therefore, to ensure the reaction is not conducted in a closed system to allow for the safe release of this gas.[5][6]

Caption: General mechanism of Boc protection of an aromatic amine.

The Role of Catalysts and Bases: Accelerating the Reaction

While the Boc protection of aliphatic amines can often proceed without a catalyst, aromatic amines, being weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring, frequently require acceleration.[7]

In many standard protocols, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is employed.[8] The primary role of the base is to deprotonate the positively charged amine in the intermediate, thereby regenerating a neutral nitrogen and increasing the rate of the reaction.[8]

For less reactive aromatic amines, 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst.[6][9] DMAP first attacks the Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium species.[6] This intermediate is significantly more electrophilic than Boc anhydride itself, rendering it more susceptible to attack by the weakly nucleophilic aromatic amine.[6] The DMAP is then regenerated, fulfilling its role as a catalyst.[6] The reaction of DMAP with Boc anhydride is rapid and can lead to vigorous gas evolution, necessitating slow addition of the catalyst.[6][9]

Caption: Catalytic cycle of DMAP in Boc protection.

Chemoselectivity: A Tale of Two Amines

In molecules containing both aliphatic and aromatic amines, selective protection can be achieved by exploiting the significant difference in their basicity and nucleophilicity. Aliphatic amines are considerably more basic and nucleophilic than their aromatic counterparts.

A method for the regioselective protection of aromatic amines in the presence of aliphatic amines involves conducting the reaction under controlled pH conditions (around pH 4.5) in a mixture of aqueous acetic acid and 1,4-dioxane.[10] Under these acidic conditions, the more basic aliphatic amine is protonated and thus rendered non-nucleophilic, allowing the Boc anhydride to react selectively with the less basic, unprotonated aromatic amine.[10]

The Influence of Substituents on Aromatic Ring

The electronic nature of substituents on the aromatic ring has a predictable effect on the rate of Boc protection.

-

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction.[11]

-

Electron-withdrawing groups (e.g., -NO₂, -CN, halides) decrease the electron density on the nitrogen, making the amine less nucleophilic and slowing down the reaction.[11] For these substrates, the use of a catalyst like DMAP or harsher reaction conditions (e.g., elevated temperatures) may be necessary to achieve a reasonable reaction rate.[11][12]

A Field-Proven, Self-Validating Experimental Protocol

This protocol is designed for the standard Boc protection of a generic aromatic amine and includes checkpoints for validation.

Materials:

-

Aromatic amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic amine (1.0 eq) in anhydrous DCM or THF.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 - 1.5 eq) to the solution.

-

Catalyst Introduction: Slowly add DMAP (0.1 eq) to the stirring solution at room temperature. Self-Validation Point 1: Observe for slight warming of the reaction mixture and potentially gentle bubbling (CO₂ evolution). A lack of any change may indicate an issue with the reagents.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation Point 2: A successful reaction will show the consumption of the starting amine and the appearance of a new, typically less polar, spot/peak corresponding to the N-Boc protected product. The reaction is complete when the starting amine is no longer detectable.

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts and destroy any excess (Boc)₂O.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization, if applicable. Self-Validation Point 3: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Comparative Analysis of Reaction Conditions

The choice of solvent and catalyst can significantly impact the efficiency of the Boc protection of aromatic amines.

| Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |

| Aniline | (Boc)₂O | None | 30 min | 95 | [13] |

| Aniline | (Boc)₂O / Amberlite-IR 120 | None | <1 min | 99 | [13] |

| Benzylamine | (Boc)₂O | Water/Acetone | 8 min | 98 | [13] |

| Pyrrolidine | (Boc)₂O / TEA | DCM | 1 h | 100 | [13] |

| Aniline | (Boc)₂O / SrGO | None | 5 min | 95 | [11] |

This table illustrates that solvent-free conditions and the use of solid-supported catalysts can lead to highly efficient and rapid Boc protection, often with simplified workup procedures.

Potential Side Reactions and Troubleshooting

While generally a robust reaction, certain side reactions can occur, particularly with sensitive substrates or under non-optimized conditions.

-

Double Boc-protection: In some cases, particularly with primary amines and a large excess of (Boc)₂O and a strong base, the formation of a di-Boc protected amine can occur.[14] This can often be mitigated by using a stoichiometric amount of (Boc)₂O.

-

Isocyanate Formation: Under certain conditions, especially in the presence of DMAP at low temperatures, the formation of isocyanates has been observed.[14][15]

-

O-Boc Protection: In substrates containing hydroxyl groups (e.g., aminophenols), competitive O-Boc protection can occur.[16] The chemoselectivity can often be controlled by careful selection of the catalyst and reaction conditions. For instance, some protocols report successful N-Boc protection without affecting phenol groups.[11]

Conclusion

The Boc protection of aromatic amines is a cornerstone of modern organic synthesis, prized for its reliability and the stability of the resulting carbamate. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, the role of catalysts like DMAP, and the factors influencing reactivity and chemoselectivity is essential for any synthetic chemist. By employing validated protocols and carefully considering the electronic nature of the substrate, researchers can effectively utilize this protective group strategy to navigate complex synthetic pathways in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. BOC Protection and Deprotection [es.bzchemicals.com]

- 9. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 10. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]

- 11. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Boc Protected Compounds [bzchemicals.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Stability, Storage, and Handling of Tert-butyl 7-bromoquinolin-3-ylcarbamate

Introduction: Tert-butyl 7-bromoquinolin-3-ylcarbamate is a key chemical intermediate, leveraging the structural motifs of a halogenated quinoline core and a tert-butyloxycarbonyl (Boc) protected amine. This guide provides an in-depth analysis of the compound's chemical stability, offering field-proven protocols for its optimal storage and handling. For researchers in drug discovery and organic synthesis, maintaining the integrity of such reagents is paramount to ensuring experimental reproducibility and the successful synthesis of target molecules. This document synthesizes data from analogous structures and fundamental chemical principles to establish a self-validating framework for managing this compound in a laboratory setting.

Chemical Profile and Inherent Stability

The stability of this compound is best understood by analyzing its two primary structural components: the bromoquinoline core and the Boc-carbamate protecting group.

-

Bromoquinoline Core: The quinoline ring system is a stable aromatic heterocycle.[1][2] However, like many nitrogen-containing heterocycles, it can be susceptible to long-term degradation. Aged quinoline samples, particularly when exposed to light and atmospheric oxygen, can discolor, typically turning from colorless or white to yellow and eventually brown.[3][4] This is indicative of oxidative degradation. The presence of a bromine atom generally does not detract from the core stability but classifies the molecule as a halogenated aromatic compound, which requires specific handling and disposal considerations.[5]

-

Tert-butylcarbamate (Boc) Group: The Boc protecting group is a cornerstone of modern organic synthesis due to its predictable reactivity.[6] It is exceptionally stable under basic and nucleophilic conditions.[7][8] Its primary vulnerability is its lability under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA), will readily cleave the carbamate to release the free amine, carbon dioxide, and a tert-butyl cation.[9] This acid sensitivity is the most significant chemical incompatibility to consider during storage and handling.

The interplay of these two moieties dictates the compound's overall stability profile. The primary degradation pathways of concern are acid-catalyzed deprotection and gradual oxidation or photodegradation of the quinoline ring.

Caption: A workflow for validating the long-term stability of the stored compound.

Brief Stability Assessment Protocol

-

Time Zero (T=0) Analysis: Upon receiving the compound, dissolve a small sample (~1 mg) in a suitable solvent (e.g., acetonitrile or THF) to a known concentration.

-